molecular formula C15H13NO2 B13943408 3-Hydroxy-3-(P-tolyl)indolin-2-one

3-Hydroxy-3-(P-tolyl)indolin-2-one

Cat. No.: B13943408
M. Wt: 239.27 g/mol
InChI Key: DJTQAQQIHFIXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dihydro-3-hydroxy-3-(4-methylphenyl)-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-3-hydroxy-3-(4-methylphenyl)-2H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the use of a Friedel-Crafts acylation reaction followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-3-hydroxy-3-(4-methylphenyl)-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction could convert the hydroxy group to a carbonyl group.

    Reduction: Reduction reactions might target the carbonyl group, converting it back to a hydroxy group.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the type of substitution.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

1,3-Dihydro-3-hydroxy-3-(4-methylphenyl)-2H-indol-2-one could have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Could be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for 1,3-Dihydro-3-hydroxy-3-(4-methylphenyl)-2H-indol-2-one would depend on its specific interactions with biological molecules. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A well-known plant hormone.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

1,3-Dihydro-3-hydroxy-3-(4-methylphenyl)-2H-indol-2-one might be unique in its specific substitution pattern and the resulting biological activity. Its unique structure could confer specific properties that make it valuable for certain applications.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-hydroxy-3-(4-methylphenyl)-1H-indol-2-one

InChI

InChI=1S/C15H13NO2/c1-10-6-8-11(9-7-10)15(18)12-4-2-3-5-13(12)16-14(15)17/h2-9,18H,1H3,(H,16,17)

InChI Key

DJTQAQQIHFIXPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.